molecular formula C9H6ClNO B575454 1H-Indole-5-carbonyl chloride CAS No. 161397-68-8

1H-Indole-5-carbonyl chloride

Cat. No. B575454
CAS RN: 161397-68-8
M. Wt: 179.603
InChI Key: DJQIAZZRZXXUEB-UHFFFAOYSA-N
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Description

1H-Indole-5-carbonyl chloride is a chemical compound with the molecular formula C9H6ClNO . It is a derivative of indole, a heterocyclic compound that is important in many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrrole ring, with a carbonyl chloride group attached at the 5th position . The molecular weight of this compound is 179.60 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.60 g/mol, a XLogP3 value of 2.5, one hydrogen bond donor count, one hydrogen bond acceptor count, and one rotatable bond count . It has a topological polar surface area of 32.9 Ų .

Scientific Research Applications

  • Synthesis of Bis(indolyl)methanes : A study by Khalafi-Nezhad et al. (2008) demonstrated the use of 1H-indole in the presence of trityl chloride as a catalyst for the preparation of bis(1H-indol-3-yl)methanes. This reaction is significant in pharmaceutical chemistry due to the pharmacological and biological properties of bis(indol-3-yl)methanes. The process is efficient, solvent-free, and environmentally friendly, making it a valuable method in green chemistry (Khalafi‐Nezhad et al., 2008).

  • Pharmacological Applications : The work by Syromolotov et al. (2019) emphasizes the historical significance and ongoing interest in indole derivatives for their physiological activity. Their research focuses on synthesizing arylindols, highlighting the demand for efficient methods to produce these compounds for medicinal and pharmacological purposes (Syromolotov et al., 2019).

  • Drug Docking Studies : Bellamkonda and Chamundeeswari (2019) conducted research on an N-substituted 1H-indole derivative for drug docking studies. They explored the binding efficiency of this compound on target proteins, suggesting potential applications in antibiotic development (Bellamkonda & Chamundeeswari, 2019).

  • Deoxygenation Reactions in Organic Synthesis : Crotti et al. (1986) explored the use of 1H-indole derivatives in the deoxygenation of ortho-nitrostyrenes, which is a crucial reaction in the synthesis of various organic compounds. This method has applications in the creation of indole derivatives, highlighting the versatility of indoles in organic synthesis (Crotti et al., 1986).

  • Indoles in Green Chemistry : Okauchi et al. (2000) discussed the selective acylation of indoles with acyl chlorides, a reaction that proceeds under mild conditions and is compatible with various functional groups. This research contributes to the development of more sustainable and efficient methods in organic synthesis (Okauchi et al., 2000).

  • Crystal Structure Studies : Sweidan et al. (2019) focused on the crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate, providing insights into molecular interactions and bonding. Such studies are fundamental in drug design and material science (Sweidan et al., 2019).

  • Antibacterial Activity : Shen et al. (2012) investigated the use of N-hydroxyindole and copper(I) chloride in the oxidation of alcohols, with potential applications in synthesizing compounds with antibacterial properties (Shen et al., 2012).

Safety and Hazards

1H-Indole-5-carbonyl chloride is considered hazardous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful if swallowed . The safety data sheet recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

While specific future directions for 1H-Indole-5-carbonyl chloride are not mentioned in the available literature, indole derivatives in general have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Biochemical Analysis

Biochemical Properties

1H-Indole-5-carbonyl chloride is known to interact with various enzymes, proteins, and other biomolecules . It plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives . The nature of these interactions is complex and involves various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit inhibitory activity against influenza A and Coxsackie B4 virus .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its broad-spectrum biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters or binding proteins . It can affect its localization or accumulation

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles

properties

IUPAC Name

1H-indole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQIAZZRZXXUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664638
Record name 1H-Indole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

161397-68-8
Record name 1H-Indole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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